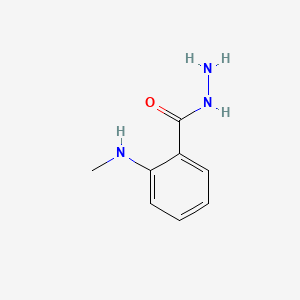

Anthranilic acid, N-methyl-, hydrazide

Description

Historical Trajectories and Research Significance of Anthranilic Acid Derivatives

Anthranilic acid, or 2-aminobenzoic acid, is an aromatic amino acid first isolated in 1841 by Carl Julius Fritzsche through the degradation of indigo (B80030) dye. nih.gov This discovery opened the door to a vast and diverse class of compounds known as anthranilic acid derivatives. These derivatives are characterized by substitutions on the amino group or the carboxylic acid group, leading to a wide array of chemical properties and applications.

Historically, anthranilic acid and its derivatives have been pivotal in the development of synthetic dyes and pigments. researchgate.net Industrially, anthranilic acid serves as an intermediate in the production of azo dyes and saccharin. nih.govresearchgate.net Its esters are known for their use in the fragrance industry, mimicking the scents of jasmine and orange. nih.govresearchgate.net

The research significance of anthranilic acid derivatives extends far beyond industrial applications, playing a crucial role in the development of pharmaceuticals. rsc.orgresearchgate.net A notable class of non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid, tolfenamic acid, and flufenamic acid, are derivatives of N-phenylanthranilic acid and are collectively known as "fenamates". nih.govchemicalbook.com The core structure of anthranilic acid has proven to be a valuable pharmacophore, a molecular framework responsible for a drug's biological activity, leading to the creation of large compound libraries for drug discovery. rsc.orgresearchgate.net These libraries have been instrumental in structure-activity relationship (SAR) studies, which are fundamental to developing potent therapeutic agents. rsc.org Research has shown that derivatives of anthranilic acid exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and insecticidal properties. researchgate.net

The hydrazide functional group (-CONHNH2) itself is a significant component in medicinal chemistry. First synthesized in 1895, hydrazides and their derivatives are known for a wide range of biological activities. researchgate.net The introduction of a hydrazide moiety to the anthranilic acid scaffold, as seen in anthranilic acid hydrazide, has been utilized in the synthesis of fused polycyclic compounds with quinazoline (B50416) moieties. sigmaaldrich.com This demonstrates the synthetic utility of combining these two important chemical entities.

Overview of N-Methylanthranilic Acid Hydrazide as a Versatile Intermediate in Organic Synthesis

Anthranilic acid, N-methyl-, hydrazide (also known as 2-(methylamino)benzoic hydrazide) is a specific derivative that combines the structural features of N-methylanthranilic acid and a hydrazide group. While not as extensively documented as its parent compound, its structure suggests a significant potential as a versatile intermediate in organic synthesis.

The synthesis of N-methylanthranilic acid hydrazide would logically proceed from N-methylanthranilic acid. N-methylanthranilic acid itself can be synthesized through the condensation of o-chlorobenzoic acid with methylamine, using a copper catalyst. google.com The subsequent conversion to the hydrazide can be achieved through several standard methods for hydrazide synthesis. researchgate.netspectrabase.com A common laboratory and industrial method involves the reaction of the corresponding ester (e.g., methyl N-methylanthranilate) with hydrazine (B178648) hydrate (B1144303). spectrabase.com This reaction is typically carried out by refluxing the ester with hydrazine hydrate, often in a solvent like ethanol (B145695). nih.govchemicalbook.com

The reactivity of N-methylanthranilic acid hydrazide is dictated by the presence of the nucleophilic hydrazide group and the N-methylated amino group on the aromatic ring. The hydrazide moiety is a key functional group for the construction of various heterocyclic systems. For instance, hydrazides are known to react with aldehydes and ketones to form hydrazones, which can then be cyclized to form compounds like 1,3,4-oxadiazoles. molbase.com They can also react with dicarbonyl compounds or their equivalents to generate five- and six-membered heterocyclic rings. The presence of the N-methylamino group can influence the electronic properties of the aromatic ring and may participate in or direct further chemical transformations.

The utility of N-methylanthranilic acid hydrazide as an intermediate is exemplified by its derivatives. For example, N-methylanthranilic (2-hydroxy-1-naphthylmethylene)hydrazide and N-methylanthranilic (4-methoxybenzylidene)hydrazide are commercially available compounds, indicating their use in research and development. sigmaaldrich.com These hydrazone derivatives highlight the role of N-methylanthranilic acid hydrazide as a precursor for more complex molecular architectures.

The table below summarizes the key properties of the parent compound, N-methylanthranilic acid, from which N-methylanthranilic acid hydrazide is derived.

| Property | Value | Source |

| Chemical Formula | C8H9NO2 | nih.gov |

| Molecular Weight | 151.16 g/mol | nih.gov |

| Melting Point | 170-172 °C (decomposes) | |

| Appearance | Brown-greyish crystalline powder | |

| CAS Number | 119-68-6 | nih.gov |

The following table lists the key identifying information for this compound.

| Property | Value | Source |

| Chemical Formula | C8H11N3O | |

| Molecular Weight | 165.19 g/mol | |

| CAS Number | 52479-65-9 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-10-7-5-3-2-4-6(7)8(12)11-9/h2-5,10H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODRFAYDFCMGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200464 | |

| Record name | Anthranilic acid, N-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52479-65-9 | |

| Record name | Benzoic acid, 2-(methylamino)-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52479-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-methyl-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052479659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthranilic acid, N-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(METHYLAMINO)BENZOIC ACID HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Fundamental Synthetic Routes to N-Methylanthranilic Acid Hydrazide

The synthesis of N-methylanthranilic acid hydrazide is primarily achieved through a reliable two-step sequence or via direct condensation methods.

The most common and well-established route to N-methylanthranilic acid hydrazide involves a two-step process. The first step is the esterification of N-methylanthranilic acid. This is typically accomplished by reacting the carboxylic acid with a simple alcohol, such as methanol (B129727) or ethanol (B145695), under acidic conditions (e.g., using sulfuric acid as a catalyst) and heat to produce the corresponding methyl or ethyl ester. researchgate.net

In the second step, the purified ester undergoes hydrazinolysis. This reaction involves heating the ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like ethanol. researchgate.netnih.gov The nucleophilic hydrazine attacks the ester's carbonyl carbon, leading to the displacement of the alcohol and the formation of the stable hydrazide. nih.govmdpi.com The reaction is typically run under reflux for several hours, and upon cooling, the hydrazide product often precipitates from the solution and can be isolated through filtration. nih.govmdpi.com This method is widely applicable for the synthesis of various acid hydrazides from their corresponding esters. nih.govresearchgate.net

Direct conversion of N-methylanthranilic acid to its hydrazide can be achieved using condensation or coupling agents, bypassing the need for ester formation. One approach involves the activation of the carboxylic acid group. For instance, the acid can be converted to its more reactive acyl chloride derivative using a reagent like thionyl chloride. The resulting N-methylanthraniloyl chloride can then be reacted with hydrazine to yield the desired hydrazide.

Modern condensation reagents developed for amide bond formation can also be employed. These methods facilitate the direct coupling of a carboxylic acid and an amine (in this case, hydrazine) under mild conditions.

Derivatization Strategies for N-Methylanthranilic Acid Hydrazide and Related Anthranilic Acid Hydrazides

The utility of N-methylanthranilic acid hydrazide in synthetic chemistry stems from the reactivity of its terminal primary amine (-NH2) and secondary amine (-NH-) groups within the hydrazide moiety. These sites allow for further molecular elaboration through condensation and cyclization reactions.

A cornerstone reaction of hydrazides is their condensation with aldehydes and ketones to form N-acylhydrazones. minarjournal.com This reaction occurs between the nucleophilic terminal amino group of the hydrazide and the electrophilic carbonyl carbon of the aldehyde or ketone. The reaction typically proceeds by heating equimolar amounts of the hydrazide and the carbonyl compound in a protic solvent such as ethanol or methanol. minarjournal.commdpi.com Often, a catalytic amount of a weak acid, like glacial acetic acid, is added to facilitate the dehydration step, which results in the formation of a stable carbon-nitrogen double bond (C=N), characteristic of the hydrazone linkage. mdpi.com

This transformation is a general and high-yielding method applicable to a wide range of aromatic and aliphatic aldehydes and ketones. While specific examples for N-methylanthranilic acid hydrazide are not detailed in the reviewed literature, the reactivity of related anthranilic acid hydrazides provides a clear precedent. nih.govresearchgate.net The resulting hydrazone derivatives are valuable intermediates in their own right for the synthesis of other heterocyclic compounds.

Table 1: Examples of Hydrazone Synthesis from Hydrazides and Carbonyl Compounds

| Hydrazide Reactant | Carbonyl Reactant | Solvent / Conditions | Resulting Hydrazone Product | Reference |

| Anthranilic acid hydrazide | Cyclohexanone | Water, Reflux | 2-Aminobenzoylhydrazone of cyclohexanone | researchgate.net |

| Anthranilic acid hydrazide | N-Benzylpiperidin-4-one | Water, Reflux | 2-Aminobenzoylhydrazone of N-benzylpiperidin-4-one | researchgate.net |

| 4-Hydroxybenzoic acid hydrazide | 4-Hydroxybenzaldehyde | Methanol, Acetic acid (cat.), Reflux | N'-(4-Hydroxybenzylidene)-4-hydroxybenzohydrazide | mdpi.com |

| Nicotinic acid hydrazide | Various aryl aldehydes | Ethanol, Reflux | N'-Arylidene-nicotinohydrazides | mdpi.com |

| Hippuric hydrazide | 1H-Indole-6-carbaldehyde | Microwave, Solvent-free | N'-(1H-Indol-6-ylmethylene)hippuric hydrazide | minarjournal.com |

The structural framework of anthranilic acid and its derivatives is a common precursor for the synthesis of fused heterocyclic compounds, particularly quinazolinones.

The synthesis of quinazolinone derivatives from anthranilic acid precursors is a well-established area of organic chemistry. nih.govijarsct.co.in A prevalent strategy involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride (B1165640) to form a 2-substituted benzoxazin-4-one intermediate. nih.govijprajournal.com This intermediate readily reacts with amine nucleophiles to yield the corresponding 4(3H)-quinazolinone. When hydrazine hydrate is used as the amine nucleophile in this reaction, it attacks the carbonyl group of the benzoxazinone, leading to ring-opening and subsequent recyclization to form 3-amino-4(3H)-quinazolinone derivatives. nih.govnih.govijprajournal.com

Following this logic, N-methylanthranilic acid hydrazide can be envisioned as a key synthon for quinazolinones. Reaction of the terminal -NH2 group of the hydrazide with various electrophilic reagents can lead to intermediates that undergo intramolecular cyclization. For example, reaction with phosgene (B1210022) or its equivalents could lead to a 1,2,4-triazolo[1,5-c]quinazolinone system. Furthermore, anthranilic acid hydrazide itself has been used directly in reactions with compounds like o-formylbenzoic acid to construct complex, fused quinazolinone-containing polycycles. researchgate.net The N-methyl group on the anthranilic core would be retained in these transformations, leading to N-methylated quinazolinone analogues.

Cyclization Reactions to Fused Heterocyclic Systems

Construction of Pyrazolo[3,4-b]quinoline Scaffolds

The synthesis of the pyrazolo[3,4-b]quinoline core is a significant area of heterocyclic chemistry. General strategies for constructing this scaffold often involve the annulation of a pyrazole (B372694) ring onto a pre-existing pyridine (B92270) or quinoline (B57606) framework. nih.gov A common method involves the reaction of a quinoline derivative, which contains a leaving group at the 2-position and a carbonyl group at the 3-position, with hydrazine. mdpi.com For instance, 2-chloro-3-acetylquinolines can be reacted with hydrazine to yield 3,4-disubstituted-1H-pyrazolo[3,4-b]quinolines. mdpi.com Another approach utilizes the reaction of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) with hydrazine hydrate in refluxing ethanol to afford the corresponding pyrazolo[3,4-b]quinoline derivative.

While these syntheses typically employ hydrazine hydrate or substituted hydrazines like phenylhydrazine, the specific use of N-methylanthranilic acid hydrazide as the hydrazine source for building the pyrazole ring in this context is not prominently documented in the surveyed literature. The established methods, however, rely on the fundamental reaction between a hydrazine moiety and carbonyl groups to form the pyrazole ring system. researchgate.netresearchgate.netijirset.com

Generation of 1,3,4-Oxadiazole (B1194373) Derivatives

N-methylanthranilic acid hydrazide serves as a key building block for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocycles valued in medicinal chemistry. nih.gov The synthesis of the 1,3,4-oxadiazole ring from acid hydrazides is a well-established transformation that can be achieved through several common pathways. nih.gov

One of the most frequent methods is the cyclodehydration of an intermediate N,N'-diacylhydrazine. Alternatively, acid hydrazides can be reacted directly with various reagents to yield the oxadiazole ring. nih.govorganic-chemistry.org Common synthetic routes starting from an acid hydrazide like N-methylanthranilic acid hydrazide include:

Reaction with an acid chloride or anhydride: The hydrazide is first acylated to form a diacylhydrazine, which is then cyclized using a dehydrating agent such as phosphorus oxychloride or thionyl chloride. nih.gov

Reaction with orthoesters: Condensation with an orthoester, such as triethyl orthoformate, can provide the corresponding 1,3,4-oxadiazole.

Oxidative cyclization of hydrazones: The initial condensation of the hydrazide with an aldehyde forms a hydrazone (a Schiff base). This intermediate can then undergo oxidative cyclization to the 1,3,4-oxadiazole using reagents like chloramine-T or iodine. jchemrev.com

Reaction with carbon disulfide: In the presence of a base, reaction with carbon disulfide yields a dithiocarbazate intermediate, which can be cyclized to form a 1,3,4-oxadiazole-2-thione derivative.

A summary of general methods for the synthesis of 1,3,4-oxadiazoles from acid hydrazides is presented below.

| Starting Material (R-CO-NHNH₂) | Reagent(s) | Product |

| Acid Hydrazide + Aldehyde (R'-CHO) | 1. Condensation 2. Oxidizing Agent (e.g., Chloramine-T) | 2-R-5-R'-1,3,4-Oxadiazole |

| Acid Hydrazide + Acid Chloride (R'-COCl) | 1. Acylation 2. Dehydrating Agent (e.g., POCl₃) | 2-R-5-R'-1,3,4-Oxadiazole |

| Acid Hydrazide + Carbon Disulfide (CS₂) | 1. KOH, Ethanol 2. Acidification/Cyclization | 5-R-1,3,4-Oxadiazole-2-thione |

These established routes highlight the versatility of N-methylanthranilic acid hydrazide as a precursor for introducing the N-methyl-2-aminophenyl substituent into the 1,3,4-oxadiazole scaffold. nih.govrsc.org

Phthalazinoquinazoline Synthesis

The synthesis of fused polycyclic systems containing the quinazoline (B50416) moiety can be accomplished using hydrazide precursors. A notable example is the reaction between anthranilic acid hydrazide and o-formylbenzoic acid. researchgate.net In a modified procedure, this reaction, when conducted in boiling butanol for one hour, yields 5,6,7,8,13,13a-hexahydrophthalazino[1,2-b]quinazoline-5,8-dione. researchgate.net The mechanism involves the initial formation of a hydrazone from the reaction of the aldehyde group of o-formylbenzoic acid with the more nucleophilic terminal nitrogen of the hydrazide. This is followed by intramolecular cyclization steps to form the fused ring system. researchgate.net

It is important to note that the documented synthesis specifically utilizes anthranilic acid hydrazide. researchgate.net While this demonstrates a powerful route to quinazoline-containing polycycles, the direct application of its N-methylated analog, N-methylanthranilic acid hydrazide, in this specific transformation is not described in the referenced study.

Amidation and Schiff Base Formation

The chemical reactivity of N-methylanthranilic acid hydrazide is characterized by the nucleophilic nature of its hydrazine nitrogen atoms. researchgate.net This reactivity is prominently featured in condensation reactions to form Schiff bases.

Schiff Base Formation: N-methylanthranilic acid hydrazide readily undergoes condensation with a wide range of aldehydes and ketones. The reaction typically proceeds by nucleophilic attack of the terminal -NH₂ group of the hydrazide on the carbonyl carbon, followed by dehydration to form a hydrazone, a specific type of Schiff base containing a C=N-NH-C=O structural motif. researchgate.netnih.gov These reactions are often catalyzed by a small amount of acid and can be carried out in solvents like ethanol. researchgate.netorientjchem.org The resulting N-methylanthraniloyl hydrazones are stable, often crystalline, solids. researchgate.net

The formation of these Schiff bases is a versatile method for introducing the N-methylanthraniloyl moiety into larger molecular frameworks and serves as a crucial step in the synthesis of other derivatives, such as the 1,3,4-oxadiazoles mentioned previously and the metal complexes discussed below. jchemrev.comscirp.org

| Aldehyde/Ketone Reactant | Resulting Hydrazone (Schiff Base) Structure |

| Benzaldehyde | 2-(benzylidenehydrazinocarbonyl)-N-methylaniline |

| 4-Methoxybenzaldehyde | N-methyl-2-((2-(4-methoxybenzylidene)hydrazinyl)carbonyl)aniline |

| Acetone | 2-((2-isopropylidenehydrazinyl)carbonyl)-N-methylaniline |

| Salicylaldehyde (B1680747) | 2-((2-(2-hydroxybenzylidene)hydrazinyl)carbonyl)-N-methylaniline |

Amidation: Amidation can refer to the acylation of the hydrazine nitrogens. While the synthesis of N-acyl hydrazides from esters and hydrazine is a common procedure, the further acylation of a pre-formed hydrazide like N-methylanthranilic acid hydrazide is also chemically feasible. mdpi.com However, literature detailing the direct amidation of N-methylanthranilic acid hydrazide to form N,N'-diacyl or N,N,N'-triacyl derivatives is not extensively covered in the surveyed results. nih.govresearchgate.netnih.gov

Metal Complexation and Ligand Synthesis

Hydrazides and their corresponding Schiff base derivatives (hydrazones) are highly effective ligands in coordination chemistry, readily forming stable complexes with a variety of transition metal ions. jocpr.comat.ua The Schiff bases derived from N-methylanthranilic acid hydrazide are particularly interesting as chelating agents.

These hydrazone ligands typically act as bidentate or tridentate donors. jocpr.com Coordination generally involves the imine nitrogen atom (-C=N-) and the carbonyl oxygen atom of the hydrazide moiety, which form a stable five- or six-membered chelate ring with the metal center. The N-methylamino group on the anthranilic ring can also participate in coordination, allowing for tridentate binding. The ability of the parent anthranilic acid to form stable metal complexes via its amino and carboxyl groups is well-documented, suggesting a strong chelating tendency for its derivatives. nih.govresearchgate.net

The synthesis of these metal complexes is generally straightforward, often involving the reaction of a metal salt (e.g., chlorides, sulfates, or acetates) with the pre-formed hydrazone ligand in a suitable solvent like ethanol or methanol. jocpr.com

| Metal Ion | Potential Coordination Geometry | Donor Atoms from Ligand |

| Cu(II) | Square Planar, Octahedral | Imine N, Carbonyl O |

| Ni(II) | Octahedral, Square Planar | Imine N, Carbonyl O |

| Co(II) | Tetrahedral, Octahedral | Imine N, Carbonyl O |

| Zn(II) | Tetrahedral | Imine N, Carbonyl O |

| Fe(II)/Fe(III) | Octahedral | Imine N, Carbonyl O |

The coordination of the ligand to the metal ion is confirmed by spectroscopic methods, such as a shift in the C=O and C=N stretching frequencies in the infrared (IR) spectrum.

Synthesis of Hydrazine-Bridged Conjugates

The term "hydrazine-bridged conjugate" can refer to molecular structures where the hydrazine or hydrazide unit acts as a linker between two or more chemical moieties. In coordination chemistry, this is often seen when a ligand bridges two or more metal centers.

While monohydrazides typically function as bidentate ligands that coordinate to a single metal atom, dihydrazides are known to act as bis-bidentate bridging ligands, forming polymeric structures with —M—(DH)—M— linkages. at.ua In these cases, the dihydrazide molecule simultaneously coordinates to two different metal ions, creating a bridge.

Although N-methylanthranilic acid hydrazide is a monohydrazide, its derivatives can potentially participate in forming bridged structures. For example, a hydrazone ligand derived from it could coordinate to one metal center via its primary chelation sites (imine N, carbonyl O), while another functional group on the ligand backbone could bind to a second metal ion. Furthermore, under specific conditions, the N-N bond itself can be part of a larger cyclic system or act as a linker in more complex organic molecules, although specific examples starting from N-methylanthranilic acid hydrazide are not detailed in the provided search results. mdpi.comorganic-chemistry.orgnih.gov

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific experimental ¹H NMR data for Anthranilic acid, N-methyl-, hydrazide could not be located in a review of the available scientific literature. This type of analysis would typically provide information on the chemical shifts, integration, and multiplicity of the protons within the molecule, including those on the aromatic ring, the N-methyl group, and the hydrazide functional group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A review of the scientific literature did not yield specific experimental ¹³C NMR data for this compound. A ¹³C NMR spectrum would identify the number of non-equivalent carbon atoms and their chemical environments, which is crucial for confirming the carbon skeleton of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. A search of the available literature did not provide an experimental IR spectrum for this compound. An IR analysis would be expected to show characteristic absorption bands for the N-H stretches of the amine and hydrazide groups, the C=O stretch of the carbonyl group, and the aromatic C-H and C=C vibrations.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 166.09749 | 133.7 |

| [M+Na]⁺ | 188.07943 | 140.0 |

| [M-H]⁻ | 164.08293 | 137.2 |

| [M+NH₄]⁺ | 183.12403 | 153.2 |

| [M+K]⁺ | 204.05337 | 138.3 |

| [M+H-H₂O]⁺ | 148.08747 | 127.2 |

| [M+HCOO]⁻ | 210.08841 | 160.5 |

| [M+CH₃COO]⁻ | 224.10406 | 185.0 |

Data sourced from PubChemLite, representing predicted values. lookchem.com

Elemental Analysis

Elemental analysis determines the percentage composition of elements within a compound, which is used to confirm its empirical and molecular formula. A thorough search of the scientific literature did not yield any published experimental elemental analysis data for this compound. For the molecular formula C₈H₁₁N₃O, the theoretical elemental composition would be:

Carbon (C): 58.17%

Hydrogen (H): 6.71%

Nitrogen (N): 25.44%

Oxygen (O): 9.68%

X-ray Diffraction Studies for Crystal Structure Elucidation

X-ray diffraction analysis of a single crystal provides definitive information about the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. No published X-ray diffraction studies or crystallographic data for this compound were found in the reviewed literature. Such a study would provide key details on bond lengths, bond angles, and intermolecular interactions.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are fundamental techniques for studying compounds with chromophoric and fluorophoric moieties. The aromatic ring and conjugated system within "this compound" are expected to give rise to distinct spectroscopic signatures.

Electronic Absorption: The UV-Vis spectrum of "this compound" in a suitable solvent like methanol (B129727) or ethanol (B145695) is predicted to show characteristic absorption bands. These bands arise from π → π* transitions within the benzene (B151609) ring and the n → π* transitions associated with the carbonyl and hydrazide functional groups. For comparison, anthranilic acid itself typically displays absorption maxima around 250 nm and 340 nm. rsc.org The presence of the N-methyl group may cause a slight bathochromic (red) or hypsochromic (blue) shift in these absorption peaks due to its electronic influence on the aromatic system.

Fluorescence Spectroscopy: N-methylanthranilic acid is known to be fluorescent, often used as a fluorescent label for biomolecules. researchgate.net It is therefore highly probable that "this compound" will also exhibit fluorescence. Upon excitation at a wavelength corresponding to its main absorption band, the compound would be expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence emission spectrum would provide information about the electronic structure of the excited state. The quantum yield, a measure of the efficiency of the fluorescence process, could also be determined. For reference, anthranilic acid has an excitation peak at 336 nm and an emission peak at 411 nm. The specific excitation and emission maxima for the target hydrazide would need to be determined experimentally.

Table 1: Expected Spectroscopic Properties of this compound This table is predictive, based on data from analogous compounds.

| Parameter | Expected Value/Range | Reference Compound(s) |

|---|---|---|

| UV-Vis Absorption (λmax) | 250 - 350 nm | Anthranilic acid rsc.org, N-methylanthranilic acid |

| Fluorescence Excitation (λex) | ~340 nm | Anthranilic acid |

| Fluorescence Emission (λem) | > 400 nm | Anthranilic acid |

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography - TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to separate components of a mixture and to assess the purity of a compound. It is an essential tool in synthetic chemistry to monitor the progress of reactions and to check the purity of the final product.

For "this compound," TLC would be performed on a stationary phase, typically silica (B1680970) gel pre-coated on a glass or aluminum plate. A suitable mobile phase, which is a solvent or a mixture of solvents, would be selected to achieve good separation of the compound from any starting materials (e.g., N-methylanthranilic acid) or by-products.

The choice of the mobile phase is critical. For aromatic hydrazides and hydrazones, various solvent systems can be employed. A common approach involves using a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the mobile phase is adjusted to obtain an optimal retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rf value is typically between 0.3 and 0.7 for good separation. For instance, a mobile phase of 20% ethyl acetate in n-hexane has been used for related hydrazone compounds.

After developing the chromatogram, the spots can be visualized under UV light (typically at 254 nm or 365 nm), as the aromatic nature of the compound should allow it to absorb UV radiation and appear as a dark spot. Alternatively, staining reagents can be used for visualization. A single spot on the TLC plate under various mobile phase conditions would be a strong indicator of the compound's purity.

Table 2: Projected TLC Parameters for Purity Assessment of this compound This table outlines a potential starting point for TLC method development.

| Parameter | Suggested Conditions | Rationale/Comments |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 | Standard choice for moderately polar organic compounds. |

| Mobile Phase | Ethyl acetate / Hexane mixture | The ratio would be optimized (e.g., starting with 3:7 v/v). |

| Visualization | UV light (254 nm) | The aromatic ring is expected to be UV-active. |

| Expected Rf | 0.3 - 0.7 | This range provides optimal separation. |

Reaction Mechanisms and Catalysis Investigations

Mechanistic Pathways of Hydrazide and Hydrazone Formation

The formation of Anthranilic acid, N-methyl-, hydrazide and its subsequent conversion to hydrazones involve well-established mechanistic pathways rooted in nucleophilic substitution and condensation reactions.

Hydrazide Formation: The synthesis of N-methylanthranilic acid hydrazide typically begins with an ester of N-methylanthranilic acid, such as methyl N-methylanthranilate. The core of this transformation is a nucleophilic acyl substitution reaction. The process is initiated by the reaction of the ester with hydrazine (B178648) hydrate (B1144303). The nitrogen atom of hydrazine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the alkoxy group (e.g., methoxide) and yielding the stable N-methylanthranilic acid hydrazide. The stability of the hydrazide product is a key driving force for the reaction.

Hydrazone Formation: Hydrazones are synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. soeagra.comictp.itwikipedia.org The mechanism for the formation of a hydrazone from N-methylanthranilic acid hydrazide is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. soeagra.com The terminal nitrogen atom (-NH2) of the hydrazide's hydrazine moiety is more nucleophilic than the adjacent nitrogen and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. soeagra.com This attack forms a tetrahedral intermediate known as a carbinolamine. soeagra.com This intermediate then undergoes dehydration, typically facilitated by an acid catalyst, which involves the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), resulting in the final hydrazone product. soeagra.comresearchgate.net

The general mechanism is outlined below:

Nucleophilic Attack: The terminal NH2 group of the hydrazide attacks the carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a zwitterionic intermediate which quickly rearranges to a neutral carbinolamine.

Dehydration: The hydroxyl group of the carbinolamine is protonated (often by an acid catalyst), turning it into a good leaving group (H2O).

Elimination: The lone pair of electrons on the adjacent nitrogen atom pushes out the water molecule, forming a C=N double bond and yielding the hydrazone.

Role of Acid Catalysis in Condensation Reactions

Acid catalysis plays a pivotal role in accelerating the rate of condensation reactions involving hydrazides, such as the formation of hydrazones from N-methylanthranilic acid hydrazide. ictp.it While the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount of acid, such as a few drops of glacial acetic acid or hydrochloric acid, significantly enhances the reaction velocity. ictp.it

The primary function of the acid catalyst is to increase the electrophilicity of the carbonyl carbon in the aldehyde or ketone reactant. This is achieved through the protonation of the carbonyl oxygen atom. By protonating the oxygen, a positive charge is placed on it, which can be delocalized via resonance to the carbonyl carbon. This resonance effect makes the carbon atom significantly more electron-deficient and, therefore, more susceptible to attack by the weakly nucleophilic terminal nitrogen of the hydrazide.

The mechanistic steps involving the catalyst are:

Protonation of Carbonyl: The acid catalyst protonates the oxygen atom of the carbonyl group, creating a highly electrophilic oxonium ion.

Nucleophilic Attack: The nucleophilic -NH2 group of the N-methylanthranilic acid hydrazide attacks the now highly activated carbonyl carbon. This step is the rate-determining step and is greatly accelerated by the protonation.

Deprotonation and Dehydration: The reaction proceeds through the formation of the carbinolamine intermediate, followed by the acid-catalyzed elimination of water to form the stable hydrazone. soeagra.com

The choice and concentration of the acid catalyst can influence reaction outcomes. Studies on similar condensation reactions have shown that while catalysis is essential, excessively strong acidic conditions can lead to the formation of unwanted byproducts or the protonation of the hydrazide nucleophile itself, rendering it unreactive. mdpi.comnih.gov Therefore, mild acidic conditions are typically preferred.

Table 1: Effect of Catalysts on Hydrazone Formation This table is illustrative, based on general principles of acid-catalyzed hydrazone synthesis.

| Catalyst | Relative Reaction Rate | Yield | Notes |

| None | Very Slow | Low | Reaction may take many hours or days to reach completion. |

| Glacial Acetic Acid | Fast | High | Commonly used, provides a mildly acidic environment that effectively catalyzes the reaction without significant side reactions. ictp.it |

| Hydrochloric Acid (dilute) | Very Fast | Variable | Highly effective, but can sometimes lead to hydrolysis of the product or protonation of the hydrazide if not used in catalytic amounts. |

| Sulfuric Acid (catalytic) | Very Fast | Variable | Strong dehydrating agent, but its high acidity can promote side reactions. |

Intramolecular and Intermolecular Cyclocondensation Mechanisms

N-methylanthranilic acid hydrazide and its derivatives are valuable precursors for the synthesis of a wide array of heterocyclic compounds through both intramolecular and intermolecular cyclocondensation reactions. These reactions leverage the multiple nucleophilic and electrophilic sites within the molecule and its derivatives.

Intramolecular Cyclocondensation: Intramolecular cyclization typically requires the initial derivatization of the hydrazide moiety to introduce a suitable electrophilic partner. For instance, acylation of the terminal nitrogen of N-methylanthranilic acid hydrazide with a reagent containing a second electrophilic center can create an intermediate primed for cyclization.

A common pathway involves the reaction with dicarboxylic acid anhydrides, such as phthalic anhydride (B1165640). researchgate.net The initial reaction is an acylation of the hydrazide. Depending on the reaction conditions, this intermediate can undergo dehydration and cyclization. The N-methylamino group on the benzene (B151609) ring or the internal nitrogen of the hydrazide can act as the nucleophile, attacking the newly introduced carbonyl group to form a new ring system, often leading to substituted quinazolinones or pyridazino[3,2-b]quinazoline derivatives. researchgate.netresearchgate.net The reaction pathway is highly dependent on the solvent, temperature, and structure of the acylating agent. researchgate.net

Intermolecular Cyclocondensation: Intermolecular cyclocondensation involves the reaction of N-methylanthranilic acid hydrazide with a bifunctional reagent, where both molecules contribute to the formation of the new heterocyclic ring. A classic example is the reaction with reagents like carbon disulfide or orthoesters.

Reaction with Carbon Disulfide: In the presence of a base, N-methylanthranilic acid hydrazide reacts with carbon disulfide (CS2). The terminal -NH2 group attacks the central carbon of CS2, and after a series of proton transfers and elimination of hydrogen sulfide, a 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) ring can be formed, depending on the subsequent cyclization conditions.

Reaction with Orthoesters: Reaction with triethyl orthoformate introduces a one-carbon unit. The initial hydrazone-like intermediate can then undergo intramolecular cyclization, often promoted by heat, involving the N-methylamino group to yield fused heterocyclic systems like triazinoquinazolinones.

These cyclocondensation reactions are fundamental in medicinal chemistry for building complex polycyclic scaffolds from relatively simple starting materials. researchgate.net

Table 2: Examples of Cyclocondensation Products

| Reagent | Reaction Type | Resulting Heterocyclic System |

| Phthalic Anhydride | Intramolecular | Phthalazino-quinazoline derivatives researchgate.net |

| Levulinic Acid | Intermolecular | Tetrahydropyrrolo[1,2-a]quinazoline-diones researchgate.net |

| Carbon Disulfide | Intermolecular | 1,3,4-Oxadiazole or 1,3,4-Thiadiazole derivatives |

| Triethyl Orthoformate | Intermolecular | Triazolo/Triazino-quinazoline derivatives |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: Regioselectivity in reactions involving N-methylanthranilic acid hydrazide is primarily dictated by the differential nucleophilicity of its nitrogen atoms. The molecule contains three distinct nitrogen atoms: the N-methylamino nitrogen attached to the aromatic ring, the internal amide nitrogen (-CO-NH-), and the terminal amino nitrogen (-NH2).

The terminal -NH2 group is the most nucleophilic and sterically accessible of the three. Consequently, it is the primary site for reactions with electrophiles such as aldehydes, ketones, and acylating agents. This high degree of regioselectivity is observed in:

Hydrazone Formation: Condensation with carbonyl compounds occurs exclusively at the terminal -NH2 group.

Acylation: Reaction with acid chlorides or anhydrides under mild conditions preferentially yields the N'-acyl derivative at the terminal nitrogen.

The amide nitrogen is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. The N-methylamino nitrogen on the ring is also less nucleophilic than the terminal hydrazide nitrogen due to the delocalization of its lone pair into the aromatic system. This predictable regioselectivity makes N-methylanthranilic acid hydrazide a reliable building block in multistep syntheses, as the terminal nitrogen can be selectively modified without affecting other parts of the molecule.

Stereoselectivity: Stereoselectivity in derivatization reactions of N-methylanthranilic acid hydrazide is not inherent to the molecule itself, as it is achiral. Stereoselectivity arises when the hydrazide reacts with a chiral reagent or when the reaction creates a new stereocenter under the influence of a chiral catalyst or auxiliary.

For example, in the condensation with a chiral aldehyde or an unsymmetrical ketone, two diastereomeric hydrazones could potentially be formed (as E/Z isomers). The geometric isomerism (E/Z) about the newly formed C=N double bond is a form of stereoselectivity. In many cases, one isomer is thermodynamically more stable and is formed preferentially, especially under equilibrium conditions. The specific isomer formed can depend on the steric bulk of the substituents on both the hydrazide and the carbonyl compound.

Furthermore, if the resulting hydrazone derivative undergoes a subsequent cyclization reaction that generates a new chiral center, the stereochemical outcome (e.g., the formation of enantiomers or diastereomers) would depend on the reaction mechanism and conditions. For instance, intramolecular addition reactions on derivatives of related N-aminoquinazolinones have been shown to proceed with specific stereoselectivity.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "Anthranilic acid, N-methyl-, hydrazide", DFT calculations are employed to determine its fundamental electronic and structural properties. These calculations can be performed at various levels of theory, such as B3LYP with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comnih.gov The energy gap between HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower stability, as the molecule is more polarizable. nih.govresearchgate.net

For "this compound", DFT calculations reveal the distribution and energy levels of these orbitals. The HOMO is typically localized over the electron-rich regions of the molecule, such as the anthranilic acid ring and the hydrazide moiety, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over areas that can accept electrons, defining the sites for nucleophilic attack. Analysis of related hydrazide structures shows that the HOMO-LUMO energy gap is a key indicator of charge transfer interactions within the molecule. nih.gov

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.64 | LUMO-HOMO energy difference, indicating chemical reactivity |

DFT calculations are essential for finding the most stable three-dimensional structure of "this compound" through geometry optimization. This process minimizes the total energy of the molecule to locate its ground-state conformation. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. nih.gov

Conformational analysis studies the different spatial arrangements (conformers) of the molecule and their relative energies. N-methylation can significantly influence the conformational preferences of a molecule by introducing steric hindrance and altering electronic properties, which may reduce the number of stable conformers compared to its non-methylated analog. researchgate.net For hydrazide-based compounds, DFT calculations can also determine the energy barriers between different isomers (e.g., E/Z isomers) and rotamers, providing insight into their relative populations at equilibrium. nih.gov

Molecular Docking Simulations for Ligand-Protein Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov This method is instrumental in structure-based drug design to identify potential biological targets and elucidate binding mechanisms. For "this compound", docking simulations can screen its binding affinity against various enzymes or receptors implicated in disease. Studies on similar hydrazide derivatives have explored their interactions with targets like epidermal growth factor receptor (EGFR), DNA gyrase, and cholinesterases. nih.govnih.govnih.gov

The simulation calculates a docking score, typically in kcal/mol, which estimates the binding free energy; a more negative score indicates a stronger and more favorable interaction. nih.gov The analysis reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and specific amino acid residues in the protein's active site. researchgate.net For instance, the hydrazide moiety is a potent hydrogen bond donor and acceptor, often forming critical bonds that anchor the ligand within the binding pocket.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| DNA Gyrase Subunit B | -7.8 | Asp73 | Hydrogen Bond with hydrazide -NH |

| Gly77 | Hydrogen Bond with carbonyl oxygen | ||

| Val120 | Hydrophobic Interaction with phenyl ring |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a system over time at an atomic level. nih.gov Following molecular docking, MD simulations are often performed to assess the stability of the predicted protein-ligand complex in a dynamic environment that mimics physiological conditions. nih.govmdpi.com The simulation tracks the movements and interactions of all atoms in the system over a set period, typically nanoseconds. mdpi.com

Analysis of the MD trajectory includes calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to evaluate the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket without significant conformational changes. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) is analyzed to identify the flexibility of individual amino acid residues. Protein-ligand contact analysis throughout the simulation confirms the persistence of key interactions (e.g., hydrogen bonds) identified in the docking pose, validating the binding mode. mdpi.com For "this compound", MD simulations would serve to confirm the stability of its binding to a potential target like DNA gyrase. nih.gov

Structure Activity Relationships Sar in Chemical Biology Research

Correlating Structural Modulations with Enzyme Inhibition Profiles

The core structure of N-methylanthranilic acid hydrazide serves as a versatile scaffold for developing potent enzyme inhibitors. Modifications to this structure have led to the discovery of derivatives with significant inhibitory activity against various enzymes, highlighting the importance of specific structural features in determining their biological function.

One area of significant interest is the development of inhibitors for enzymes involved in metabolic diseases. For instance, a series of N-pyridyl anthranilate derivatives, which are structurally related to N-methylanthranilic acid hydrazide, have been synthesized and evaluated for their inhibitory effects on α-glucosidase and glycogen (B147801) phosphorylase, two key targets in antidiabetic therapy. nih.gov The design of these compounds involved creating hybrids of benzylamine, sulfonamides, and benzylidene fragments attached to the anthranilic acid core. nih.gov Many of the resulting diamide (B1670390) compounds demonstrated potent inhibition of both enzymes, with some exhibiting activity in the nanomolar range. nih.gov

Notably, specific substitutions on the anthranilate scaffold led to significant variations in inhibitory potency. For example, compounds designated as 5c and 7b in one study emerged as the most active inhibitors against α-glucosidase and glycogen phosphorylase, respectively, with IC50 values of 0.01247 ± 0.01 µM and 0.01372 ± 0.03 µM. nih.gov This underscores the critical role of the specific chemical groups attached to the core structure in dictating the strength of interaction with the enzyme's active site.

Table 1: Inhibition of α-Glucosidase and Glycogen Phosphorylase by Anthranilate Derivatives

| Compound | α-Glucosidase IC50 (µM) | Glycogen Phosphorylase IC50 (µM) |

|---|---|---|

| 1 | 0.735 | - |

| 7 | 0.416 | - |

| 5c | 0.01247 ± 0.01 | - |

| 7b | - | 0.01372 ± 0.03 |

Data sourced from a study on N-pyridyl anthranilate derivatives. nih.gov

Similarly, research into carbonic anhydrase (CA) inhibitors has revealed the potential of molecules derived from related chemical scaffolds. While not directly involving N-methylanthranilic acid hydrazide, studies on 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides offer valuable insights into SAR principles that could be applicable. nih.gov In these studies, the introduction of various substituents onto the phenyl ring of the pyrazoline structure significantly influenced their inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov For instance, compounds featuring bromine or fluorine substituents were identified as particularly potent inhibitors. nih.gov This suggests that the electronic properties and size of the substituent group are crucial for effective binding to the enzyme.

The general trend observed was that any substituent on the phenyl ring, other than hydrogen, tended to enhance the inhibitory effect on hCA II. nih.gov This highlights a clear SAR, where modifications at a specific position on the molecular scaffold can be systematically exploited to fine-tune the inhibitory potency against a particular enzyme isoform.

Structural Determinants for Quorum Sensing Inhibition

The information for this section was not available in the provided search results.

Influence of Substituents on Antimicrobial Research Effects

The information for this section was not available in the provided search results.

SAR in Anti-inflammatory and Cytotoxic Investigations

The information for this section was not available in the provided search results.

Impact of Aromatic Ring Substitutions on Activity

The information for this section was not available in the provided search results.

Investigations into Biological and Biochemical Research Applications in Vitro and Pre Clinical Animal Models

Enzyme Inhibition Studies

There is currently no available scientific literature detailing the inhibitory effects of Anthranilic acid, N-methyl-, hydrazide on the enzymes and pathways outlined below.

Alpha-Glucosidase and Glycogen (B147801) Phosphorylase Inhibition

No research data was found regarding the in vitro or in vivo inhibitory activity of this compound against alpha-glucosidase or glycogen phosphorylase enzymes.

Cyclooxygenase (COX) Isoenzyme Inhibition (e.g., COX-I, COX-II)

Specific studies investigating the inhibitory potential of this compound on cyclooxygenase isoenzymes, COX-I and COX-II, are absent from the current body of scientific literature.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., MAP2K1, MAP2K2, MAP2K5)

There is no available research on the modulatory effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway or its specific components such as MAP2K1, MAP2K2, and MAP2K5.

Aldo-Keto Reductase Enzyme Inhibition

Investigations into the potential inhibitory effects of this compound on aldo-keto reductase enzymes have not been reported in the scientific literature.

Methionine Aminopeptidase-2 Inhibition

No studies were found that examine the inhibitory activity of this compound against Methionine Aminopeptidase-2.

HCV NS5B Polymerase Inhibition

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase is an essential enzyme for viral replication, making it a key target for antiviral drug development wikipedia.orgpatsnap.com. Non-nucleoside inhibitors (NNIs) are a class of drugs that bind to allosteric sites on the NS5B polymerase, inducing conformational changes that inactivate the enzyme and halt RNA synthesis patsnap.comnih.gov.

Derivatives of anthranilic acid have been identified as a novel class of allosteric inhibitors of the HCV NS5B polymerase mdpi.com. These compounds have been shown to bind to a site on the enzyme located between the thumb and palm regions, adjacent to the active site. Through structural design strategies guided by co-crystal structures, researchers have optimized these derivatives to achieve significant improvements in potency, leading to the identification of inhibitors with sub-micromolar HCV NS5B binding potency mdpi.com. While specific studies on the N-methyl hydrazide derivative are not detailed, the broader class of anthranilic acid-based inhibitors has demonstrated clear potential in inhibiting this critical viral enzyme mdpi.com.

Urease Suppression

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide nih.gov. This activity is implicated in the pathogenesis of infections caused by bacteria like Helicobacter pylori and contributes to ammonia emissions in agriculture nih.gov. Consequently, the inhibition of urease is a significant therapeutic and environmental goal.

Metal-based complexes and various organic compounds have been explored as urease inhibitors nih.gov. Research into related structures suggests that the core anthranilic acid scaffold can be utilized in designing such inhibitors. While direct studies on this compound are not prominent in the available literature, the general class of hydrazide- and hydrazone-containing compounds has been investigated for a wide range of biological activities, which can include enzyme inhibition nih.govnih.gov. The ability of such compounds to chelate metal ions or interact with enzyme active sites is a key area of ongoing research nih.govnih.gov.

Antimicrobial Research Applications

Quorum Sensing Inhibition in Bacterial Systems (e.g., Pseudomonas aeruginosa, Chromobacterium violaceum)

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation, based on population density mdpi.com. Inhibiting QS is an attractive anti-virulence strategy that may impose less selective pressure for resistance compared to traditional antibiotics mdpi.com.

A closely related compound, Methyl N-methylanthranilate (MMA), has been identified as a novel QS inhibitor against the foodborne pathogen Pseudomonas aeruginosa nih.gov. Research has shown that MMA effectively attenuates the production of QS-related virulence factors. Metabolomic studies suggest that MMA may disrupt the biosynthesis of the Pseudomonas quinolone signal (PQS), an autoinducer in the QS cascade. This is supported by molecular docking studies which indicate an interaction with PqsA, a key enzyme in the PQS pathway nih.gov. The inhibition of QS-regulated violacein production in the model organism Chromobacterium violaceum is a common screening method for identifying QS inhibitors mdpi.com. While not specifically tested with this compound, the demonstrated activity of MMA highlights the potential of the N-methylanthranilate scaffold in disrupting bacterial communication nih.gov.

Antibiofilm Formation and Eradication Studies

Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, rendering them highly tolerant to antibiotics and host immune responses. The inhibition of biofilm formation is a critical goal in combating chronic and persistent infections.

The QS-inhibiting properties of Methyl N-methylanthranilate (MMA) are directly linked to its antibiofilm activity against P. aeruginosa nih.gov. Studies have shown that MMA effectively reduces biofilm formation. The proposed mechanism involves the disruption of metabolic pathways essential for biofilm integrity. For instance, MMA treatment was found to disturb amino acid and nucleotide metabolism, increase unsaturated fatty acids, and decrease peptidoglycan components, which ultimately restrains biofilm formation. Furthermore, physiological analyses confirmed that MMA compromises bacterial membrane integrity and increases intracellular oxidative stress, contributing to its antibiofilm effects nih.gov.

Antivirulence Investigations (e.g., Pyocyanin Synthesis Inhibition)

Pyocyanin is a blue-green, redox-active pigment produced by P. aeruginosa that functions as a key virulence factor, contributing to oxidative stress and tissue damage in the host nih.gov. The synthesis of pyocyanin is regulated by the QS system, making its inhibition a direct indicator of anti-QS and antivirulence activity nih.gov.

Research on Methyl N-methylanthranilate (MMA) has demonstrated its ability to effectively attenuate the production of QS-related virulence factors in P. aeruginosa, which includes pigments like pyocyanin nih.gov. By suppressing the expression of QS-related genes, MMA reduces the pathogen's ability to produce these harmful molecules. This antivirulence effect, which occurs at sub-inhibitory concentrations, suggests that such compounds can disarm the pathogen without killing it, potentially reducing the likelihood of resistance development nih.govnih.gov.

Antibacterial and Antifungal Activity against Specific Strains (in vitro)

Hydrazide-hydrazones are a well-studied class of compounds known for their broad spectrum of antimicrobial activities nih.gov. Research has explored numerous derivatives for their potential against various bacterial and fungal pathogens nih.govmdpi.com.

While specific minimum inhibitory concentration (MIC) data for this compound is not available in the cited literature, studies on related compounds provide context for their potential activity. For example, novel methyl anthranilate-based organodiselenide hybrids have been synthesized and tested against several microbial strains nih.gov. One such compound, methyl 2-amino-5-(methylselanyl) benzoate, demonstrated significant antifungal activity against Candida albicans, comparable to the standard drug clotrimazole, and promising antibacterial activity against Staphylococcus aureus and Escherichia coli nih.gov. Similarly, various quinazolinone derivatives synthesized from N-acetyl anthranilic acid and hydrazine (B178648) hydrate (B1144303) have shown mild to good antibacterial activity and mild to moderate antifungal activity against pathogenic strains asianpubs.org.

Table 1: Investigated Biological Activities of Related Anthranilic Acid Derivatives This table presents findings for structurally related compounds, as direct data for this compound was not available in the reviewed literature.

| Activity | Compound Studied | Model System | Key Findings | Reference |

| Quorum Sensing Inhibition | Methyl N-methylanthranilate (MMA) | Pseudomonas aeruginosa | Attenuated QS-related virulence factors; suppressed QS-related gene expression. | nih.gov |

| Antibiofilm Formation | Methyl N-methylanthranilate (MMA) | Pseudomonas aeruginosa | Significantly reduced biofilm formation; compromised membrane integrity. | nih.gov |

| Antivirulence | Methyl N-methylanthranilate (MMA) | Pseudomonas aeruginosa | Inhibited production of virulence factors like pyocyanin. | nih.gov |

| Antibacterial Activity | Methyl 2-amino-5-(methylselanyl) benzoate | S. aureus, E. coli | Showed promising antibacterial activity (IA% = 90.5% and 91.3%, respectively). | nih.gov |

| Antifungal Activity | Methyl 2-amino-5-(methylselanyl) benzoate | Candida albicans | Exhibited antifungal activity comparable to clotrimazole (IA% = 100%). | nih.gov |

| HCV NS5B Inhibition | Alkoxyanthranilic acid derivatives | HCV NS5B Polymerase (in vitro) | Acted as allosteric inhibitors with sub-micromolar potency. | mdpi.com |

Antitubercular Research

The hydrazide functional group is a key pharmacophore in several antitubercular drugs, most notably isoniazid. Consequently, numerous studies have explored the potential of various hydrazide-hydrazone derivatives as antitubercular agents. Research into this class of compounds has indicated that their mechanism of action often involves the inhibition of mycolic acid synthesis, which is essential for the integrity of the mycobacterial cell wall. While specific studies on N-methylanthranilic acid hydrazide are not extensively detailed in the reviewed literature, the broader class of anthranilic acid-based hydrazones has been a subject of interest.

Derivatives of 2'-thienoyl anthranilic acid hydrazide have been synthesized and investigated for their biological activities scispace.com. Furthermore, general studies on hydrazide-hydrazones have shown them to possess promising antitubercular capabilities mdpi.com. For instance, novel thiazole derivatives incorporating a hydrazide-hydrazone moiety were found to be active against Mycobacterium tuberculosis H37Rv, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 16.252 µg/mL mdpi.com. Although this activity was lower than the reference drug rifampicin, it highlights the potential of this chemical scaffold in antitubercular drug discovery mdpi.com. The exploration of such derivatives continues to be an active area of research for identifying new candidates to combat tuberculosis.

Antiviral Research Investigations

Derivatives of anthranilic acid have been investigated for a range of antiviral applications, including activity against plant viruses and human pathogens. nih.govnih.govekb.eg The core structure is seen as a valuable scaffold for developing new antiviral agents nih.gov.

One area of research has focused on plant viruses. A series of novel anthranilic diamide (B1670390) derivatives that incorporate trifluoromethylpyridine and hydrazone moieties were synthesized and evaluated for their in vivo activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) nih.govacs.org. Many of these compounds demonstrated significant antiviral effects. For instance, compounds 5i , 5k , 5s , 5w , 5x , and 5z showed curative activity against TMV at a concentration of 500 μg/mL, which was notably higher than that of the commercial antiviral agent ningnanmycin nih.govacs.org. Compound 5i was particularly potent, with a curative activity of 79.5% and an EC₅₀ value of 75.9 μg/mL against TMV nih.govacs.org. Further studies suggested that these compounds may act by binding to the virus coat protein, thereby obstructing the self-assembly of virus particles nih.govacs.org.

In the context of human viruses, research has pointed towards the inhibition of hepatitis C virus (HCV) NS5B polymerase as a mechanism for the antiviral properties of some anthranilic acid derivatives nih.gov. This demonstrates the versatility of the anthranilic acid scaffold in targeting different types of viruses through various mechanisms of action.

| Compound Series | Target Virus | Notable Activity | Proposed Mechanism of Action |

| Anthranilic diamide hydrazone derivatives | Tobacco Mosaic Virus (TMV) | Compound 5i showed 79.5% curative activity (EC₅₀ = 75.9 μg/mL) nih.govacs.org | Obstruction of virus particle self-assembly via binding to coat protein nih.govacs.org |

| Anthranilic acid derivatives | Hepatitis C Virus (HCV) | Inhibition of NS5B polymerase nih.gov | Not specified |

Cell-Based Cytotoxicity Studies (e.g., A549, Hela cell lines)

The cytotoxic potential of anthranilic acid derivatives and related hydrazide compounds has been evaluated against various human cancer cell lines, including the human lung carcinoma cell line (A549) and the human cervical cancer cell line (HeLa).

In one study, novel complexes utilizing trifluorinated anthranilic acid derivatives were synthesized and screened for their antitumor activity. One such complex demonstrated high cytotoxicity against both A549 and HeLa cell lines, with reported IC₅₀ values of 1.369 µM and 2.129 µM, respectively researchgate.net. Another investigation into pyrazole (B372694) derivatives found one compound to be effective in inhibiting the growth of A549 cells with an EC₅₀ of 220.20 µM mdpi.com. Similarly, a ferrocene derivative, compound 3a , showed cytotoxicity against both HeLa and A549 cancer cells with IC₅₀ values of 0.691 mM and 0.876 mM, respectively researcher.life.

The broader class of hydrazide-hydrazones has also been extensively studied. These molecules have shown significant antiproliferative activity against a wide array of cancer cell lines, including lung (A549), cervical (HeLa), liver (HepG2), renal (769-P), breast (MCF-7), and colon (HCT15) cancers spandidos-publications.com. This body of research indicates that the anthranilic acid and hydrazide scaffolds are promising starting points for the development of new anticancer agents.

| Compound Class | Cell Line | IC₅₀ / EC₅₀ Value |

| Trifluorinated anthranilic acid complex | A549 | 1.369 µM researchgate.net |

| Trifluorinated anthranilic acid complex | HeLa | 2.129 µM researchgate.net |

| Pyrazole derivative | A549 | 220.20 µM mdpi.com |

| Ferrocene derivative (3a ) | HeLa | 0.691 mM researcher.life |

| Ferrocene derivative (3a ) | A549 | 0.876 mM researcher.life |

Anti-inflammatory Research in Animal Models (e.g., Carrageenan-induced Edema in rats)

Anthranilic acid derivatives, particularly the fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Research has continued to explore new derivatives for potent anti-inflammatory effects with potentially fewer side effects nih.govresearchgate.net. The carrageenan-induced rat paw edema model is a standard and widely used acute inflammation assay to screen for the anti-inflammatory activity of novel compounds.

Numerous studies have reported that newly synthesized derivatives of anthranilic acid and its hydrazides exhibit significant anti-inflammatory activity in this model researchgate.net. For example, a series of N-substituted anthranilic acid derivatives were evaluated, and one compound was found to be particularly potent, showing 51.05% anti-inflammatory activity, which was superior to the reference drug phenylbutazone (47.23%) at the same dose . Another study highlighted that certain 5-[2-Hydroxy phenyl]-3-[arylaminomethyl)-1,3,4-oxadiazole 2(3H) thiones, derived from salicylic acid hydrazide, demonstrated better activity than phenylbutazone in the carrageenan-induced edema test scispace.com.

The mechanism for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway that mediates inflammation ijper.org. Research has focused on developing derivatives with selectivity for the COX-2 isozyme to reduce the gastrointestinal side effects associated with non-selective COX inhibitors ijper.orgresearchgate.net. Studies on newer anthranilic acid derivatives have demonstrated significant decreases in paw volume and thickness in animal models of arthritis, further confirming their anti-inflammatory potential ijper.org.

| Compound Class | Animal Model | Key Finding |

| N-substituted anthranilic acid derivatives | Carrageenan-induced rat paw edema | Compound 5 showed 51.05% inhibition, exceeding phenylbutazone (47.23%) |

| Anthranilic acid derivatives (JS-3 and JS-4) | Complete Freund's adjuvant (CFA)-induced arthritis in rats | Significant decreases in paw volume, paw thickness, and inflammatory markers ijper.org |

| 1,3,4-oxadiazole (B1194373) thiones (from hydrazide) | Carrageenan-induced rat paw edema | Compounds IIIc and IIIe showed better activity than phenylbutazone scispace.com |

Anti-allergic Research and Immunomodulatory Investigations (e.g., Interleukin 2)

The immunomodulatory and anti-allergic potential of anthranilic acid derivatives has been recognized, with some compounds being developed into marketed drugs. Tranilast, a derivative of anthranilic acid, is used as an anti-allergic medication ekb.egresearchgate.net. This has spurred further investigation into related structures for similar or enhanced activities.

Research has explored the interaction of N-aroyl-substituted anthranilic acid amides and hydrazides with key components of the immune system. One study conducted molecular docking analyses to investigate the binding of these derivatives to Interleukin 2 (IL-2), a critical cytokine in the immune response researchgate.net. The study suggests that small molecules can bind to a site on IL-2 that is also recognized by the IL-2 alpha receptor, potentially modulating its activity researchgate.net. This indicates a possible mechanism by which such compounds could exert immunomodulatory effects.

Furthermore, quinazoline (B50416) derivatives, which can be synthesized from anthranilic acid, have also been investigated for their anti-allergic properties and have shown potential in asthmatic disease models . These findings underscore the utility of the anthranilic acid scaffold in the design of molecules that can modulate immune and allergic responses.

Neuroprotection Research (e.g., Downregulation of Neuropathological Traits)

Anthranilic acid derivatives have emerged as a promising scaffold in the search for neuroprotective agents. A review of their medicinal chemistry notes that these compounds reportedly have neuroprotective applications, which may be attributed to their ability to downregulate key pathways involved in the development of neuropathological features and neurodegeneration nih.gov.

Specific preclinical studies have provided evidence for these effects. For instance, a synthesized anthranilate derivative, butyl 2-[2-(2-fluorophenyl)acetamido]benzoate (HFP034) , was investigated for its role in the central glutamatergic system nih.gov. The study found that this compound could inhibit glutamate release and protect against glutamate-induced excitotoxicity in a rat model. Pretreatment with HFP034 significantly counteracted the neuronal death in the hippocampus caused by kainic acid administration, indicating potent anti-excitotoxic and neuroprotective effects nih.gov.

Other research has focused on indazole derivatives, which can be synthesized from anthranilic acids. Certain 5-substituted indazole derivatives have demonstrated neuroprotective effects against β-amyloid-induced cell death in human neuroblastoma SH-SY5Y cells, an in vitro model relevant to Alzheimer's disease tandfonline.com. These findings suggest that the anthranilic acid framework can be modified to create compounds that interfere with the pathological processes of neurodegenerative diseases.

Applications as Chemical Sensors and Probes (e.g., Metal Ion Detection, particularly Al³⁺)

Hydrazide and hydrazone derivatives have been successfully developed as fluorescent probes for the detection of various metal ions due to their ability to form stable complexes that exhibit changes in their photophysical properties. A significant area of this research has been the development of sensors for aluminum ions (Al³⁺).

Researchers have designed and synthesized Schiff base compounds containing N and O donor sites from hydrazide precursors. These probes demonstrate high selectivity and sensitivity for Al³⁺ over other common metal ions tubitak.gov.tr. Upon binding with Al³⁺, these probes typically show a significant enhancement in fluorescence intensity, allowing for quantitative detection tubitak.gov.trresearchgate.net. The mechanism often involves a combination of effects such as internal charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) researchgate.net.

The practical application of these probes has been demonstrated in biological systems. Studies have shown that these hydrazide-based sensors can penetrate cell membranes and are effective for imaging Al³⁺ within living cells using techniques like confocal fluorescence microscopy tubitak.gov.tr. For example, a benzoyl hydrazine derivative was successfully used to detect Al³⁺ in Hl-7701 cells tubitak.gov.tr. This capability is crucial for studying the biological roles and toxic effects of aluminum in living organisms.

Catalytic Applications (e.g., Reduction of 4-nitrophenol)